molecular formula C24H22N4O3 B2739775 (E)-5-(4-benzoylpiperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile CAS No. 941257-91-6

(E)-5-(4-benzoylpiperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile

Cat. No. B2739775
M. Wt: 414.465
InChI Key: UAIDAOMYRPNRTD-FMIVXFBMSA-N
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Description

Synthesis Analysis

This would typically involve a detailed examination of the steps required to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or solvents used.



Molecular Structure Analysis

This would involve examining the molecular structure of the compound, including the types and arrangement of atoms, and any functional groups present.



Chemical Reactions Analysis

This would involve studying the types of chemical reactions the compound can undergo, and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Oxazole Derivatives

Oxazoles are a class of heterocyclic compounds that have been explored for various pharmacological activities. They are known for their presence in several anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory agents of natural origin. Synthetic oxazole-containing molecules have shown a wide spectrum of pharmacological profiles, making them attractive for the development of novel therapeutic agents. The therapeutic potential of oxazole scaffolds has been extensively reviewed, highlighting their versatility in drug design and development for various therapeutic applications (Kaur et al., 2018).

Benzodiazepine Analogues

Benzodiazepine derivatives are widely used as sedatives, antianxiety agents, and for the treatment of various psychiatric and neurological conditions. Their mechanism involves enhancing the effect of the neurotransmitter GABA at the GABA_A receptor, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. The environmental occurrence, fate, and potential ecotoxicity of benzodiazepines have been studied, indicating their presence in aquatic environments and suggesting a need for careful consideration of their environmental impact (Kosjek et al., 2012).

Piperazine Derivatives

Piperazine derivatives are explored for various biological activities, including as potential psychoactive substances. They have been studied for their stimulant and euphoric effects similar to other drugs of abuse. The review of the neurological consequences and potentially addictive properties of benzylpiperazine, a piperazine derivative, suggests its recognition by animals as similar to benzodiazepine agents, indicating its abuse liability (Johnstone et al., 2007).

Safety And Hazards

This would involve examining any potential risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.


Future Directions

This would involve speculating on potential future research directions, such as new synthesis methods, applications, or areas of study.


I hope this general information is helpful, and I’m sorry I couldn’t provide more specific information on the compound you’re interested in. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-30-20-10-7-18(8-11-20)9-12-22-26-21(17-25)24(31-22)28-15-13-27(14-16-28)23(29)19-5-3-2-4-6-19/h2-12H,13-16H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIDAOMYRPNRTD-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(4-benzoylpiperazin-1-yl)-2-(4-methoxystyryl)oxazole-4-carbonitrile

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